molecular formula N3O9Rh B155629 Rhodium nitrate CAS No. 10139-58-9

Rhodium nitrate

Cat. No. B155629
CAS RN: 10139-58-9
M. Wt: 288.92 g/mol
InChI Key: VXNYVYJABGOSBX-UHFFFAOYSA-N
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Patent
US05171553

Procedure details

The zeolites were prepared as described in Example 2. The precious metal was added as follows. Sodium ZSM-5 (Si/Al=14) was slurried in about 0.01M solutions of the precious metal compounds of platinum, palladium and ruthenium proportioned to achieve 1% loadings. The compounds utilized for these exchanges were tetraamineplatinium nitrate, palladium(II) acetate and ruthenium(III) chloride. The rhodium loaded ZSM-5 was prepared by slurrying in an approximately 0.033M solution proportioned to give a 4% weight loading of rhodium(III) nitrate. Each was stirred at least 18 hours then filtered and calcined at 450° C. for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([O-:5])([O-:4])=[O:3].[Rh:6]>[Pt].[Pd].[Ru].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Ru](Cl)(Cl)Cl>[N+:2]([O-:5])([O-:4])=[O:3].[Rh+3:6].[N+:2]([O-:5])([O-:4])=[O:3].[N+:2]([O-:5])([O-:4])=[O:3] |f:6.7.8,10.11.12.13,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl
Step Four
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh]
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The zeolites were prepared
ADDITION
Type
ADDITION
Details
The precious metal was added
CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Rh+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.